(S)-6-Methylpiperazin-2-one

Description

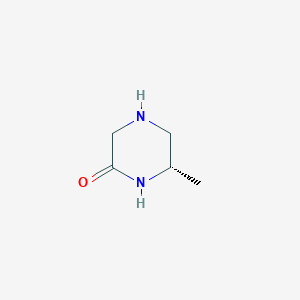

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFOHWKEKBODLZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716949 | |

| Record name | (6S)-6-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-58-3 | |

| Record name | (6S)-6-Methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-6-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-6-Methylpiperazin-2-one, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, stereospecific structure, synthesis, and critical role as a scaffold in medicinal chemistry, grounding all claims in authoritative scientific context.

Introduction: The Significance of the Chiral Piperazinone Core

The piperazin-2-one motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features—a six-membered ring containing two nitrogen atoms and a lactam functionality—often impart favorable physicochemical properties to drug candidates, such as improved water solubility, bioavailability, and metabolic stability.[3]

The introduction of a stereocenter, as seen in this compound, adds a crucial dimension of complexity and specificity. The three-dimensional arrangement of the methyl group is critical, as biological systems are chiral, and different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[4] Consequently, access to enantiomerically pure building blocks like this compound is essential for the rational design and synthesis of targeted, next-generation therapeutics.[4]

Molecular Structure and Stereochemistry

This compound is a heterocyclic compound featuring a piperazin-2-one core with a methyl group at the 6-position, creating a single chiral center.

-

IUPAC Name: this compound[5]

-

CAS Number: 323592-68-3[6]

-

Molecular Formula: C₅H₁₀N₂O[7]

-

SMILES: C[C@H]1CNCC(=O)N1[5]

The "(S)" designation indicates the absolute configuration at the C6 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is fundamental to its utility as a chiral building block, allowing for the construction of complex molecules with precise three-dimensional architectures.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this compound in synthesis and analysis.

Physicochemical Data

The following table summarizes the key physical and chemical properties. It is important to note that while some data is experimentally derived, other values are predicted based on computational models and should be treated as estimates.

| Property | Value | Source |

| Molecular Weight | 114.15 g/mol | [6] |

| Appearance | Off-white solid | [5] |

| Purity | ≥97% (Typical) | [6] |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [7] |

| Boiling Point | 289.6 ± 33.0 °C (Predicted) | [7] |

| pKa | 15.53 ± 0.40 (Predicted) | [7] |

| Storage Conditions | 0-8 °C, sealed in dry environment | [8] |

Spectroscopic Profile

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. In electrospray ionization (ESI) mode, the compound is expected to be observed as protonated or adducted ions.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. Key expected signals include:

-

A doublet for the C6-methyl group protons.

-

A multiplet for the C6-proton.

-

Distinct signals for the non-equivalent protons on C3 and C5 of the piperazinone ring.

-

Broad signals for the N-H protons, which may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five unique signals, corresponding to each carbon atom in the molecule:

-

A signal for the methyl carbon.

-

Signals for the three methylene/methine carbons of the ring (C3, C5, C6).

-

A downfield signal for the carbonyl carbon (C2), typically in the 170-185 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key functional group vibrations:

-

A strong absorption band for the C=O (amide) stretch, typically around 1650-1680 cm⁻¹.

-

N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Synthesis of this compound

The enantioselective synthesis of chiral piperazin-2-ones is a topic of significant research interest. While multiple strategies exist for the broader class of compounds, a common and effective approach for a 6-substituted derivative involves cyclization of a chiral diamine precursor. A plausible and efficient route starts from commercially available, enantiopure (S)-1,2-diaminopropane.

This proposed synthesis leverages the nucleophilicity of the diamine to construct the heterocyclic ring via reaction with an α-halo ester, such as ethyl bromoacetate.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for synthesizing piperazin-2-ones from diamines and α-halo esters.[1] Researchers should optimize conditions for their specific laboratory setup.

-

Reaction Setup: To a solution of (S)-1,2-diaminopropane (1.0 eq) in a suitable solvent such as ethanol (EtOH) or acetonitrile (MeCN), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq).

-

Addition of Ester: Slowly add a solution of ethyl bromoacetate (1.0 eq) in the same solvent to the reaction mixture at room temperature. The primary amino group of the diamine is more nucleophilic and will preferentially attack the electrophilic carbon of the bromoacetate.

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The second, less-hindered nitrogen atom will displace the ethoxy group in an intramolecular cyclization to form the stable six-membered lactam ring.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Causality in Experimental Design:

-

Choice of Starting Material: Using enantiopure (S)-1,2-diaminopropane directly installs the desired stereochemistry at the C6 position, avoiding the need for chiral resolution later in the synthesis, which is often inefficient.[10]

-

Role of the Base: The base is crucial to neutralize the hydrobromic acid (HBr) formed during the initial Sₙ2 reaction, preventing the protonation and deactivation of the diamine nucleophile.

-

Reaction Conditions: Heating the reaction promotes the intramolecular cyclization step, which has a higher activation energy than the initial intermolecular substitution.

Chemical Reactivity and Applications in Drug Design

The this compound scaffold offers multiple points for chemical modification, making it a versatile building block for constructing diverse chemical libraries.

Key Reaction Sites

Caption: Primary sites of chemical reactivity on the piperazin-2-one core.

-

N4-Position: The secondary amine at the N4 position is the most common site for derivatization. It readily undergoes N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and N-acylation reactions. This allows for the straightforward introduction of various substituents to explore the structure-activity relationship (SAR).[11]

-

N1-Position: The amide nitrogen at N1 is significantly less nucleophilic. However, it can be alkylated under more forcing conditions, typically requiring a strong base like sodium hydride (NaH) to deprotonate it first.

-

C2-Carbonyl Group: The lactam carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the piperazin-2-one into the corresponding chiral 2-methylpiperazine derivative, providing access to a different but equally important class of scaffolds.

Role in Pharmaceutical Research

While specific examples detailing the use of this compound (CAS 323592-68-3) in late-stage clinical candidates are not prominent in publicly available literature, its value lies in its role as a key intermediate. Chiral 2-methylpiperazine and 3-methylpiperazin-2-one moieties, which are structurally related, are found in numerous investigational and approved drugs. For instance, piperazine-containing structures are integral to drugs targeting a wide range of conditions, from cancer to viral infections and central nervous system disorders.[3] The use of this specific building block enables the synthesis of complex molecules where the stereochemistry at the methyl-substituted carbon is crucial for target engagement and overall efficacy.

Conclusion

This compound is a valuable and versatile chiral building block for modern drug discovery. Its well-defined stereochemistry, coupled with the favorable properties of the piperazinone scaffold, makes it an attractive starting point for the synthesis of complex and targeted therapeutic agents. The multiple sites available for chemical modification allow for extensive SAR exploration, providing chemists with a powerful tool to fine-tune molecular properties and optimize biological activity. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of foundational chiral intermediates like this compound will undoubtedly increase.

References

- 1. 6-Methyl-Piperazin-2-One | CAS#:59701-83-6 | Chemsrc [chemsrc.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-Methylpiperazine CAS#: 109-01-3 [m.chemicalbook.com]

- 4. This compound 97% | CAS: 323592-68-3 | AChemBlock [achemblock.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]

- 8. PubChemLite - 6-methylpiperazin-2-one (C5H10N2O) [pubchemlite.lcsb.uni.lu]

- 9. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

(S)-6-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-2-one moiety is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] This guide focuses on the chiral synthon, (S)-6-Methylpiperazin-2-one, a molecule of significant interest in the development of novel therapeutics. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its strategic application in drug discovery, particularly in the synthesis of neurokinin-3 (NK-3) receptor antagonists. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower researchers in their pursuit of innovative medicines.

Core Molecular Attributes

This compound is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group at the chiral center on position 6.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O | [3] |

| Molecular Weight | 114.15 g/mol | [3] |

| IUPAC Name | (6S)-6-methylpiperazin-2-one | [3] |

| CAS Number | 323592-68-3 | [4] |

| Appearance | White to off-white solid | General knowledge |

| Purity (typical) | ≥97% | [3][4] |

The presence of the stereocenter at the C6 position is of paramount importance in medicinal chemistry. The specific (S)-configuration can profoundly influence the binding affinity and pharmacological activity of a final drug compound, as enantiomers often exhibit distinct biological profiles.

Strategic Importance in Medicinal Chemistry

The piperazine ring system is a recurring motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The piperazin-2-one variation retains these benefits while offering additional synthetic handles and structural rigidity.

Key Advantages of the Piperazinone Scaffold:

-

Physicochemical Properties: The two nitrogen atoms can be functionalized to modulate basicity (pKa), solubility, and lipophilicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

-

Structural Rigidity: The cyclic structure provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

-

Synthetic Versatility: The nitrogen atoms and the carbon backbone offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6][7]

-

Hydrogen Bonding: The amide functionality and the second nitrogen atom can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[5]

The introduction of a methyl group at the C6 position, as in this compound, creates a chiral center that can be exploited to achieve greater target specificity and potency. This is a key strategy in the design of modern pharmaceuticals, where stereochemistry is often a deciding factor in efficacy and safety.

Synthesis of this compound

The enantioselective synthesis of substituted piperazin-2-ones is a topic of significant interest in organic chemistry.[8][9] While multiple strategies exist, a common and effective approach involves the cyclization of a chiral diamine precursor. Below is a representative, multi-step synthetic protocol based on established methodologies for similar structures.[10][11]

Conceptual Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Plausible Asymmetric Synthesis

This protocol is a composite of established methods for the synthesis of chiral piperazinones and related compounds.[9][11]

Step 1: Synthesis of the Dipeptide Precursor

-

To a solution of N-Boc-(S)-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

To the filtrate, add ethyl N-benzylglycinate (1.0 eq) and triethylamine (1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the dipeptide precursor.

Step 2: Reduction and Deprotection

-

Dissolve the dipeptide precursor in tetrahydrofuran (THF) and cool to 0 °C.

-

Carefully add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and then reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting slurry and concentrate the filtrate to obtain the N-benzylated diamine.

Step 3: Cyclization to form the Piperazinone Ring

-

Dissolve the N-benzylated diamine in a suitable solvent such as methanol.

-

Add a bromoacetylating agent, like bromoacetyl bromide (1.1 eq), dropwise at 0 °C in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature until the acylation is complete (monitored by TLC).

-

Add a stronger base, such as sodium methoxide, to promote intramolecular cyclization.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction and neutralize with a mild acid.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 4: Final Deprotection

-

Dissolve the N-benzyl-protected piperazinone in methanol.

-

Add Pearlman's catalyst (Pd(OH)₂/C) (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the catalyst through Celite and concentrate the filtrate to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Characteristic peaks for the methyl group, the methylene protons of the ring, the methine proton at the chiral center, and the amide proton should be observed and assigned.[12]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.

Illustrative Chiral HPLC Protocol: [13][14]

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel), is often effective.[14]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 205 nm (as the compound lacks a strong chromophore).[13]

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.

Data Analysis:

-

Resolution (Rs): The separation between the two enantiomeric peaks should be calculated. A value greater than 1.5 indicates baseline separation.[13]

-

Enantiomeric Excess (% ee): Calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Workflow for Analytical Characterization

Caption: Workflow for the analytical characterization of the final product.

Applications in Drug Discovery: A Case Study on NK-3 Receptor Antagonists

This compound is a valuable building block in the synthesis of more complex molecules, particularly those targeting the neurokinin-3 (NK-3) receptor.[15][16][17] NK-3 receptor antagonists are being investigated for the treatment of a variety of disorders, including schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.[16]

The synthesis of these antagonists often involves the N-alkylation or N-arylation of the piperazinone ring, followed by further functionalization. The (S)-methyl group plays a critical role in orienting the molecule within the receptor's binding pocket, leading to enhanced potency and selectivity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.[19]

-

Hazards: May cause skin and eye irritation or serious eye damage.[20] May be harmful if swallowed or inhaled.

Always consult the specific Safety Data Sheet provided by the supplier before use.

Conclusion

This compound stands out as a chiral building block of significant value in the field of drug discovery. Its defined stereochemistry, coupled with the favorable properties of the piperazinone scaffold, makes it an attractive starting point for the synthesis of complex and potent therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any researcher aiming to leverage this powerful tool in the development of next-generation medicines. The methodologies and insights provided in this guide are intended to facilitate this endeavor, promoting both scientific rigor and innovation.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound 97% | CAS: 323592-68-3 | AChemBlock [achemblock.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]

- 16. tdcommons.org [tdcommons.org]

- 17. US9422299B2 - Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists - Google Patents [patents.google.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-6-Methylpiperazin-2-one

Foreword: The Imperative of Precision in Chiral Scaffolds

In the landscape of modern drug discovery and development, chiral heterocyclic scaffolds are of paramount importance. (S)-6-Methylpiperazin-2-one, a key chiral building block, serves as a foundational component in the synthesis of numerous pharmacologically active agents. Its stereochemically defined structure demands rigorous and unambiguous characterization to ensure the identity, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential spectroscopic techniques required for the definitive characterization of this molecule, grounded in the principles of scientific integrity and field-proven experience. We will delve into not just the data, but the causality behind the spectral features, offering a robust framework for researchers, quality control analysts, and process chemists.

The molecular formula for this compound is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol .[1][2][3][4][5] This guide will systematically explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a unique spectroscopic fingerprint for this compound.

References

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Ring

The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of clinically successful drugs is a testament to its unique physicochemical and structural properties. The two basic nitrogen atoms, which can be protonated at physiological pH, allow for crucial ionic interactions with biological targets.[3] Furthermore, the piperazine core can act as a hydrogen bond acceptor and possesses conformational flexibility, enabling it to serve as a versatile scaffold for arranging pharmacophoric groups in optimal orientations for target engagement.[1] This inherent versatility has cemented piperazine's status as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive technical overview of the diverse biological activities of piperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperazine derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A pivotal mechanism through which many piperazine derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers.[7]

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine [label="Piperazine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges RTK -> PI3K [label="Activation"]; Piperazine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; PIP3 -> Akt [label="Recruits to\nmembrane"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [arrowhead=tee, label="Inhibits"];

// Invisible edges for layout {rank=same; RTK; Piperazine;} {rank=same; PIP2; PI3K;} {rank=same; PIP3; PDK1;} {rank=same; Akt;} {rank=same; mTORC1;} {rank=same; CellGrowth; Apoptosis;} } end_dot Caption: Piperazine derivatives inhibiting the PI3K/Akt/mTOR pathway.

By inhibiting PI3K, these compounds prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors like Akt and mTORC1, ultimately leading to decreased cell proliferation and the induction of apoptosis.[8] The effect on this pathway can be confirmed experimentally by observing decreased phosphorylation of Akt (at Ser473 and Thr308) and downstream targets via Western blot analysis.[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Vindoline-Piperazine Conjugate | [4-(trifluoromethyl)benzyl]piperazine derivative (23) | MDA-MB-468 (Breast) | 1.00 | [1][10] |

| Vindoline-Piperazine Conjugate | 1-bis(4-fluorophenyl)methyl piperazine derivative (25) | HOP-92 (Lung) | 1.35 | [1][10] |

| Quinoxalinyl-piperazine | Compound 30 | MDA-MB-231 (Breast) | 0.012 | [5][11] |

| Quinoxalinyl-piperazine | Compound 30 | Caki-1 (Renal) | 0.011 | [5][11] |

| Berberine-piperazine | Derivative 47a | HeLa (Cervical) | 7.327 | [6] |

| Ursolic Acid-piperazine | Derivative 17 | HepG2 (Liver) | 5.40 | [6] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Causality: This assay is chosen for initial screening due to its high-throughput nature and its ability to provide a quantitative measure of a compound's effect on cell viability. The reduction of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living, metabolically active cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the piperazine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: This protocol is employed to elucidate the mechanism of cell death induced by the piperazine derivative. The externalization of phosphatidylserine (detected by Annexin V) is an early hallmark of apoptosis, while propidium iodide (PI) uptake indicates loss of membrane integrity, a feature of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with the piperazine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

II. Central Nervous System (CNS) Activity: Modulating Neurotransmission

Arylpiperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system.[7] Their ability to interact with various neurotransmitter receptors, especially dopamine and serotonin receptors, has led to their use as antipsychotics, antidepressants, and anxiolytics.[12]

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

Many atypical antipsychotics containing the arylpiperazine scaffold exhibit a multi-receptor binding profile, often acting as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[13][14] This "dopamine-serotonin system stabilizer" activity is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6]

// Nodes Arylpiperazine [label="Arylpiperazine\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="{Dopamine D2 Receptor|Antagonism/\nPartial Agonism}", fillcolor="#FBBC05", fontcolor="#202124"]; SHT1A [label="{Serotonin 5-HT1A Receptor|Agonism/\nPartial Agonism}", fillcolor="#34A853", fontcolor="#FFFFFF"]; SHT2A [label="{Serotonin 5-HT2A Receptor|Antagonism}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antipsychotic [label="Antipsychotic\nEffect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antidepressant [label="Antidepressant/\nAnxiolytic Effect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Arylpiperazine -> D2R [color="#5F6368"]; Arylpiperazine -> SHT1A [color="#5F6368"]; Arylpiperazine -> SHT2A [color="#5F6368"]; D2R -> Antipsychotic; SHT2A -> Antipsychotic; SHT1A -> Antidepressant;

} end_dot Caption: Multi-target receptor modulation by arylpiperazine derivatives in the CNS.

Aripiprazole , for example, is a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[6] Its partial agonism at D2 receptors is thought to modulate dopaminergic activity, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.

Quantitative Data: Receptor Binding Affinities

The potency of CNS-active piperazine derivatives is determined by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Aripiprazole | ~0.34 | ~1.7 | ~3.4 | [13] |

| Compound 12a | 300 | 41.5 | 315 | [13] |

| Compound 9b | - | 23.9 | 39.4 | [13] |

| Compound 11 | High Affinity | High Affinity | High Affinity | [14] |

Synthesis of Key CNS Drugs

The synthesis of many piperazine-containing CNS drugs involves the coupling of a functionalized piperazine with an appropriate aryl or heteroaryl moiety.

Synthesis of Aripiprazole: A common method involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.[15][16]

Synthesis of Vortioxetine: A key step is the palladium-catalyzed coupling of 1-bromo-2-iodobenzene with 1-Boc-piperazine, followed by another coupling reaction with 2,4-dimethylbenzenethiol and subsequent deprotection.[17][18]

III. Antiviral and Antimicrobial Activity

The piperazine scaffold is also a key component in a number of agents developed to combat infectious diseases, including viral and bacterial infections.

Antiviral Activity: Targeting HIV Enzymes

Piperazine derivatives have been successfully developed as inhibitors of key HIV enzymes, such as reverse transcriptase and protease, which are essential for viral replication.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Certain diarylpyrimidine derivatives bearing a piperazine sulfonyl group have shown potent activity against wild-type and resistant strains of HIV-1 by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.[19]

Protease Inhibitors (PIs): The piperazine moiety has been incorporated into the structure of HIV protease inhibitors to improve their pharmacokinetic properties and binding affinity to the enzyme's active site.

| Compound Class | Target | IC50 | Reference |

| α-anilinophenylacetamide derivative (R 89439) | HIV-1 Reverse Transcriptase | 4 nM (in CEM cells) | [19] |

| Piperazine-based compounds | HIV Protease | Varies | [10][20][21] |

Antimicrobial Activity

Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[22][23] The structure-activity relationship studies indicate that the nature of the substituents on the piperazine ring plays a crucial role in determining the antimicrobial potency.[24]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin Derivative (5h) | Ciprofloxacin-resistant P. aeruginosa | 16 | [2] |

| Piperazine-1-carboxamidine | Candida albicans | 2.22 | [15] |

| Pyrimidine Incorporated Piperazine | S. aureus | - | [17] |

| Piperazine Derivative (RL-308) | Shigella flexneri | 2 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: The broth microdilution method is a standardized and quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits microbial growth. It is a fundamental assay in the screening and development of new antimicrobial drugs.

Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the piperazine derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

IV. Anthelmintic Activity: A Classic Application

Historically, piperazine and its simple salts were widely used as anthelmintic agents to treat parasitic worm infections.[4]

Mechanism of Action: GABA Receptor Agonism

Piperazine acts as a selective agonist at γ-aminobutyric acid (GABA) receptors in nematodes.[4][25] This leads to the opening of chloride channels and hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then expelled from the host's gastrointestinal tract by normal peristalsis. The selectivity of piperazine arises from the fact that in vertebrates, GABA receptors are primarily located in the CNS, whereas in nematodes, they are crucial for neuromuscular function.[3][26]

V. In Vivo Evaluation: From Bench to Preclinical Models

Promising piperazine derivatives identified through in vitro screening must be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

Experimental Protocol: Xenograft Models for Anticancer Activity

Causality: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for evaluating the in vivo efficacy of anticancer agents. They allow for the assessment of a compound's ability to inhibit tumor growth in a physiological environment.[27]

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3 for prostate cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

-

Compound Administration: Administer the piperazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

// Nodes Synthesis [label="Synthesis of\nPiperazine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(MTT, MIC, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_ID [label="Lead Compound\nIdentification", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies\n(Western Blot, Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy & Toxicity\n(Xenograft Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical [label="Preclinical Candidate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> InVitro; InVitro -> Lead_ID; Lead_ID -> Mechanism; Lead_ID -> InVivo; Mechanism -> InVivo; InVivo -> Clinical; } end_dot Caption: General experimental workflow for the development of piperazine-based therapeutics.

Conclusion

The piperazine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of drugs with diverse biological activities, from anticancer and CNS agents to anti-infectives. The ongoing exploration of novel piperazine derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield the next generation of innovative medicines to address unmet medical needs. This guide has provided a technical framework for understanding and evaluating the multifaceted biological activities of this privileged heterocyclic core.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

The Piperazin-2-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperazin-2-one moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1] This six-membered heterocyclic ring, containing two nitrogen atoms, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties, making it a cornerstone in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the piperazin-2-one core, from its fundamental synthetic strategies to its profound impact on drug discovery. We will delve into the causality behind experimental choices in synthetic protocols, examine the structure-activity relationships (SAR) that govern its biological effects, and highlight its successful application in the development of anticancer, antiviral, and neuroprotective agents. This guide is intended to serve as a vital resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics built upon this remarkable scaffold.

The Significance of the Piperazin-2-one Scaffold in Drug Design

The prevalence of the piperazine ring system in FDA-approved drugs underscores its importance in medicinal chemistry.[4] The piperazin-2-one variant, in particular, offers a unique set of advantages that make it an attractive starting point for drug discovery programs.

Physicochemical and Pharmacokinetic Advantages:

-

Structural Rigidity and Conformational Control: The cyclic nature of the piperazin-2-one ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding.

-

Hydrogen Bonding Capabilities: The presence of a lactam moiety and an additional nitrogen atom provides both hydrogen bond donor and acceptor sites, facilitating crucial interactions with protein targets.[5]

-

Tunable Solubility and Lipophilicity: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility. Furthermore, the scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]

-

Metabolic Stability: The piperazin-2-one core can influence the metabolic stability of a molecule. Strategic modifications can block sites of metabolism, thereby increasing the compound's half-life. The use of deuterated analogs, such as Piperazin-2-one-d6, is a valuable tool in metabolic studies to probe the kinetic isotope effect and serve as internal standards.[6]

-

Synthetic Accessibility: The piperazin-2-one scaffold is readily accessible through a variety of synthetic routes, allowing for the efficient generation of diverse chemical libraries for high-throughput screening.[7]

These inherent properties have led to the classification of piperazin-2-one as a "privileged scaffold," a concept denoting a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[8] This versatility has been exploited in the development of a wide range of therapeutic agents.

Synthetic Strategies for Piperazin-2-one Scaffolds

The construction of the piperazin-2-one core can be achieved through several reliable synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Classical Cyclization Approaches

A common and straightforward method for the synthesis of the basic piperazin-2-one ring involves the cyclization of an N-substituted ethylenediamine with an α-haloacetyl halide or ester.

Experimental Protocol: Synthesis of a Simple Piperazin-2-one [9]

-

Reaction Setup: To a solution of ethylenediamine (1.0 eq) in a suitable organic solvent such as dichloromethane or methanol, add a base like potassium carbonate or triethylamine (2.2 eq).

-

Addition of Reagents: Slowly add a solution of ethyl chloroacetate (1.0 eq) in the same solvent to the reaction mixture at a controlled temperature (e.g., 30°C).

-

Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 6 hours) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Second Cyclization Step: After the initial reaction, add a second portion of a base (e.g., ammonium acetate and potassium carbonate) and continue stirring at a slightly elevated temperature (e.g., 50°C) for another period (e.g., 6 hours).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired piperazin-2-one.[9]

Diagram: General Synthetic Scheme for Piperazin-2-one Core

Caption: A generalized workflow for the synthesis of the piperazin-2-one core.

Asymmetric Synthesis of Chiral Piperazin-2-ones

The synthesis of enantiomerically pure piperazin-2-ones is of paramount importance, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. Several asymmetric catalytic methods have been developed to access chiral piperazin-2-ones with high enantioselectivity.

One elegant approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.

Experimental Protocol: Asymmetric Hydrogenation of Pyrazin-2-ols

-

Substrate Preparation: Synthesize the desired 5,6-disubstituted pyrazin-2-ol starting material.

-

Reaction Setup: In a glovebox, charge a vial with the pyrazin-2-ol (1.0 eq), a chiral palladium catalyst (e.g., Pd(TFA)2 with a chiral phosphine ligand, 3.3 mol%), and a Brønsted acid co-catalyst (e.g., TsOH·H2O, 100 mol%).

-

Solvent and Hydrogenation: Add a mixture of solvents (e.g., DCM/benzene) and place the vial in an autoclave. Pressurize the autoclave with hydrogen gas (e.g., 1000 psi) and heat to the desired temperature (e.g., 80°C) for a specified time (e.g., 24-48 hours).

-

Work-up and Purification: After cooling and venting the autoclave, concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the chiral piperazin-2-one. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC).

Diagram: Asymmetric Synthesis of Piperazin-2-ones

Caption: Asymmetric synthesis of chiral piperazin-2-ones via hydrogenation.

Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Multicomponent reactions, such as the Ugi reaction, are powerful tools for the rapid generation of complex molecules from simple starting materials in a single step. The Ugi reaction has been successfully employed for the synthesis of piperazin-2-one derivatives, allowing for the introduction of multiple points of diversity.[10][11]

Experimental Protocol: Ugi Reaction for Piperazinone Synthesis [12]

-

Amine Preparation: Treat the hydrochloride salt of an α-amino ester (1.0 eq) with a base like potassium hydroxide in methanol to generate the free amine.

-

Reaction Mixture: To this solution, sequentially add 3-bromopropionic acid (1.0 eq), an aldehyde or ketone (e.g., phenylglyoxal hydrate, 1.0 eq), and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq).

-

Reaction and Cyclization: Stir the reaction mixture at room temperature for 24 hours. The initially formed Ugi adduct can spontaneously cyclize to the corresponding pyrrolidin-2-one intermediate.

-

Final Cyclization: The isolated intermediate is then treated with a base (e.g., cesium carbonate) in a solvent like acetonitrile and heated to reflux to induce the final cyclization to the piperazin-2,6-dione.[12]

Diagram: Ugi Reaction for Piperazinone Synthesis

Caption: Ugi multicomponent reaction for the synthesis of piperazinone derivatives.

Therapeutic Applications of Piperazin-2-one Derivatives

The versatile piperazin-2-one scaffold has been successfully incorporated into a wide range of therapeutic agents, demonstrating significant activity in several key disease areas.

Anticancer Agents

Piperazin-2-one derivatives have shown considerable promise as anticancer agents, with numerous studies reporting their potent cytotoxic activity against various cancer cell lines.[13][14][15]

Mechanism of Action:

The anticancer activity of piperazin-2-one derivatives is often attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. For instance, certain acetophenone/piperazin-2-one hybrids have been shown to selectively cause DNA damage in triple-negative breast cancer cells, leading to the accumulation of γH2AX and p53, and ultimately cell death.[15] Other derivatives have been found to act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[8][16] The piperazine ring in these inhibitors often serves as a linker to position other pharmacophoric groups optimally within the ATP-binding pocket of the target kinase.[2]

Structure-Activity Relationship (SAR):

SAR studies have revealed that the substitution pattern on the piperazin-2-one ring is crucial for anticancer activity. For example, the introduction of a trifluoromethyl (CF3) group can significantly enhance cytotoxicity.[14] The nature and position of substituents on the aromatic rings attached to the piperazin-2-one core also play a critical role in determining the potency and selectivity of these compounds.[15]

Table 1: Anticancer Activity of Selected Piperazin-2-one Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 1j (APPA hybrid) | MDA-MB-468 (TNBC) | 6.50 | DNA damage, S/G2 arrest | [15] |

| Compound 6 (CF3-substituted) | HUH7, AKH12 | >50% viability reduction at 50 µM | Cytotoxicity | [14] |

| IA-7 (Piperazin-2-yl-pyrimidine) | MCF-7 | Not specified | JNK activation | [17] |

Antiviral Agents

The piperazin-2-one scaffold has also been explored for the development of antiviral agents, with notable activity against a range of viruses.[18][19]

Mechanism of Action:

A trisubstituted piperazin-2-one derivative, 15D8, has been identified as a potent inhibitor of adenovirus replication.[18] Mechanistic studies revealed that this compound selectively inhibits viral DNA replication in the nucleus, without affecting viral entry into the host cell.[18] Other piperazine-containing compounds have been shown to target viral capsid proteins, interfering with viral assembly or uncoating processes.[20] For example, piperazine itself has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein.[20]

Structure-Activity Relationship (SAR):

In the case of anti-adenovirus piperazin-2-ones, the presence of a 2-benzofuran aryl substituent and an ethyl group at the C6 position of the piperazin-2-one core were found to be critical for potent antiviral activity.[18] Modifications at the N1 position can further modulate this activity.[18]

Table 2: Antiviral Activity of Selected Piperazin-2-one Derivatives

| Compound ID | Virus | IC50 (µM) | Mechanism of Action | Reference |

| 15D8 | Adenovirus 5 | 1.3 ± 0.18 | Inhibition of DNA replication | [18] |

| 15D8 | Adenovirus 16 | 0.8 ± 0.74 | Inhibition of DNA replication | [18] |

Neuroprotective Agents

Piperazine derivatives, including those with a piperazin-2-one core, have shown potential in the treatment of neurodegenerative diseases.[21] Their mechanism of action in this context is often linked to their ability to modulate neurotransmitter receptors.[22]

Mechanism of Action:

Many CNS-active piperazines interact with serotonin (5-HT) and dopamine (D2) receptors.[2] The piperazin-2-one scaffold can position pharmacophoric elements, such as an aryl group, for optimal receptor binding. This modulation of neurotransmitter signaling can have neuroprotective effects by reducing excitotoxicity and inflammation.

Structure-Activity Relationship (SAR):

The opiate activities of dermorphin analogues containing a chiral piperazin-2-one ring have been studied. It was found that the configuration of the phenylalanine residue and the replacement of the piperazin-2-one ring with a piperazine ring were important for either enhancing or reducing their activity.

Future Perspectives and Conclusion

The piperazin-2-one scaffold continues to be a rich source of inspiration for medicinal chemists. Its privileged structural features, combined with its synthetic accessibility, ensure its continued prominence in drug discovery. Future research in this area is likely to focus on:

-

Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and stereoselective methods for the synthesis of complex piperazin-2-one derivatives will be crucial for expanding the accessible chemical space.

-

Exploration of New Therapeutic Targets: While significant progress has been made in the areas of cancer and infectious diseases, the application of piperazin-2-one derivatives to other therapeutic areas, such as metabolic and inflammatory disorders, remains relatively unexplored.

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular mechanisms by which piperazin-2-one derivatives exert their biological effects will be essential for the rational design of more potent and selective drug candidates.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]

- 18. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 20. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. orgsyn.org [orgsyn.org]

Introduction: The Significance of Chirality in Piperazinone Scaffolds

An In-Depth Technical Guide to the Stereochemistry and Chirality of 6-Methylpiperazin-2-one

The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs, including antihelminthics like praziquantel and potent anticancer agents.[1] Its value lies in its rigid, heterocyclic structure which can be strategically modified to interact with biological targets. The introduction of a substituent, such as a methyl group, can create a stereogenic center, fundamentally altering the molecule's three-dimensional architecture and, consequently, its pharmacological profile.

Chirality plays a pivotal role in drug-target interactions.[2] Enantiomers, non-superimposable mirror-image isomers, frequently exhibit distinct pharmacokinetic and pharmacodynamic properties.[2][3][4] One enantiomer may be therapeutically active (the eutomer) while the other is inactive or, in some cases, responsible for undesirable side effects (the distomer).[3] Therefore, the ability to synthesize and analyze stereochemically pure compounds is not merely an academic exercise but a critical requirement in modern drug development for enhancing therapeutic precision, potency, and safety.[2][5][6]

This guide provides a comprehensive technical overview of the stereochemistry of 6-methylpiperazin-2-one, a chiral building block of significant interest. We will delve into its molecular structure, stereoisomers, synthetic strategies for both racemic and enantiomerically pure forms, and the analytical techniques required for chiral separation and validation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Molecular Structure and Stereoisomers of 6-Methylpiperazin-2-one

6-Methylpiperazin-2-one possesses a single stereogenic center at the C6 position of the piperazinone ring. This gives rise to a pair of enantiomers: (R)-6-methylpiperazin-2-one and (S)-6-methylpiperazin-2-one.

Caption: The (R) and (S) enantiomers of 6-methylpiperazin-2-one.

The spatial orientation of the methyl group at C6 is the sole difference between these isomers, yet it is sufficient to cause significant variations in their interaction with other chiral molecules, such as biological receptors and enzymes.

Physicochemical Properties

A summary of the known and predicted properties for the enantiomers of 6-methylpiperazin-2-one is presented below. The molecular formula for both is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol .[7][8]

| Property | (S)-Enantiomer Value | (R)-Enantiomer Value | Reference(s) |

| CAS Number | 323592-68-3 | 1240589-57-4 | [7][8][9] |

| Molecular Weight | 114.15 g/mol | 114.15 g/mol | [7][8] |

| Purity (Typical) | ≥97% | ≥98% | [8][9] |

| Density (Predicted) | 0.992 ± 0.06 g/cm³ | N/A | [7] |

| Boiling Point (Predicted) | 289.6 ± 33.0 °C | N/A | [7] |

| pKa (Predicted) | 15.53 ± 0.40 | N/A | [7] |

Synthetic Methodologies

The synthesis of 6-methylpiperazin-2-one can be approached from two distinct strategic standpoints: the preparation of a racemic mixture followed by chiral resolution, or the direct, stereocontrolled synthesis of a single enantiomer (asymmetric synthesis).

Racemic Synthesis Protocol

A common and direct approach to substituted piperazin-2-ones involves the cyclization of an appropriate diamine derivative with a two-carbon electrophile.[10] For 6-methylpiperazin-2-one, this involves the reaction of 1,2-diaminopropane with an agent like ethyl chloroacetate.

Protocol: Racemic Synthesis of 6-methylpiperazin-2-one

-

Reaction Setup: To a solution of 1,2-diaminopropane (1.0 eq) in a suitable solvent such as ethanol or THF in a round-bottom flask, add a non-nucleophilic base like triethylamine (2.2 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add ethyl chloroacetate (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride salt and wash the solid with a small amount of cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of the desired 6-methylpiperazin-2-one and the 5-methylpiperazin-2-one isomer, is then purified by column chromatography on silica gel to isolate the target compound.

Expert Insight: The choice of base and solvent is critical. Triethylamine acts as a scavenger for the HCl generated during the reaction without competing as a nucleophile. The key challenge in this racemic synthesis is the potential formation of the 5-methyl isomer. Careful control of reaction conditions and rigorous purification are necessary to isolate the desired 6-methylpiperazin-2-one.

Asymmetric Synthesis Strategies

Achieving high enantiomeric purity directly is often more efficient than resolution. Several powerful asymmetric methods have been developed for chiral piperazinones.[11][12] A particularly effective modern approach is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor.[1][12]

Protocol: Asymmetric Hydrogenation for Chiral 6-Methylpiperazin-2-one

This protocol is a representative example based on established methodologies for similar scaffolds.[1]

-

Precursor Synthesis: Synthesize the 6-methylpyrazin-2-ol precursor via established heterocyclic chemistry routes (e.g., condensation reactions).

-

Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with the 6-methylpyrazin-2-ol substrate (1.0 eq), a chiral palladium catalyst system (e.g., Pd(TFA)₂ with a chiral phosphine ligand like (S)-Segphos, 1-3 mol%), and a suitable solvent (e.g., DCM/benzene).

-

Reaction: Add an acid co-catalyst such as TsOH·H₂O (100 mol%). Seal the autoclave, purge with argon, and then pressurize with hydrogen gas (H₂) to 1000 psi.

-

Hydrogenation: Heat the reaction mixture to 80 °C and stir for 24-48 hours.

-

Workup and Purification: After cooling and carefully venting the reactor, the solvent is removed under reduced pressure. The residue is then purified by flash chromatography to yield the enantiomerically enriched 6-methylpiperazin-2-one.

-

Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product must be determined using chiral HPLC analysis (see Section 3.1).

Expert Insight: The success of this asymmetric hydrogenation hinges on the chiral ligand. The ligand creates a chiral environment around the palladium center, directing the hydrogen addition to one face of the substrate, thereby producing one enantiomer in excess. The reaction involves a dynamic kinetic resolution process, where tautomeric forms of the substrate are hydrogenated at different rates.[1]

Chiral Separation and Stereochemical Analysis

Whether starting from a racemic synthesis or verifying the success of an asymmetric one, robust analytical methods are required to separate and quantify the enantiomers.

Caption: Workflow for the separation and analysis of 6-methylpiperazin-2-one enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[13][14] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

Protocol: Chiral HPLC Method for Enantiomeric Purity

-

System: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based CSP, such as a Chiralpak® IG column (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).[13] These are versatile and effective for a wide range of compounds.

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. The ratio can be optimized to improve resolution. Small amounts of an additive like diethylamine (0.1%) may be required to improve peak shape for basic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the 6-methylpiperazin-2-one sample in the mobile phase.

-

Analysis: Inject the sample. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Expert Insight: Method development is key. The choice of CSP is the most critical parameter. Immobilized polysaccharide phases are often preferred due to their broad applicability and robustness to a wider range of solvents compared to coated phases.[13] Optimizing the mobile phase composition, particularly the percentage of the alcohol modifier, is crucial for achieving baseline separation of the enantiomeric peaks.

NMR Spectroscopy with Chiral Solvating Agents

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, adding a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the splitting of signals in the NMR spectrum. This allows for the determination of enantiomeric composition. A relevant example involves using chiral diketopiperazine derivatives, such as (S)-1-benzyl-6-methylpiperazine-2,5-dione, as CSAs for amide-containing substrates.[15] The CSA forms transient, hydrogen-bonded diastereomeric complexes with each enantiomer of the analyte, resulting in separate, observable signals for each.[15] This technique provides an excellent orthogonal method to verify results obtained from chiral HPLC.

Conclusion

The stereochemistry of 6-methylpiperazin-2-one is a critical determinant of its potential utility as a building block in pharmaceutical research. The presence of the C6 stereocenter necessitates careful consideration of synthetic strategy and rigorous analytical validation. While racemic synthesis provides access to the scaffold, modern asymmetric methods like catalytic hydrogenation offer a more direct and efficient path to enantiomerically pure materials.[1][12] The combination of preparative chiral HPLC for separation and analytical techniques like chiral HPLC and NMR with CSAs for validation provides a self-validating system to ensure the stereochemical integrity of the final compound. Understanding and controlling the chirality of this and related piperazinone structures is fundamental to the rational design of selective, safe, and effective new medicines.[16]

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. CAS 1240589-57-4 | (6R)-6-methylpiperazin-2-one - Synblock [synblock.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-6-Methylpiperazin-2-one CAS number 323592-68-3

An In-Depth Technical Guide to (S)-6-Methylpiperazin-2-one (CAS: 323592-68-3): A Chiral Scaffold for Modern Drug Discovery

Section 1: Introduction and Strategic Importance

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and marketed drugs.[1][2] Its versatile structure, characterized by two nitrogen atoms in a six-membered ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties.[2][3] These attributes often lead to improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug candidates.[2][3]

Within this important class of heterocycles, this compound represents a particularly valuable building block for drug development professionals. The incorporation of a lactam functional group creates a piperazin-2-one core, which serves as a rigid scaffold and a versatile synthetic intermediate.[4] Crucially, the methyl group at the 6-position introduces a chiral center. The stereochemical purity of the (S)-enantiomer is paramount, as biological systems are inherently chiral. The ability to introduce a specific, defined three-dimensional architecture is often the deciding factor in achieving high target affinity, selectivity, and ultimately, therapeutic efficacy while minimizing off-target effects.[5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's properties, proven methodologies for its synthesis and characterization, its applications as a strategic building block, and essential safety protocols, grounded in the perspective of a senior application scientist.

Section 2: Physicochemical and Structural Characterization

The utility of this compound in a laboratory setting is dictated by its fundamental physicochemical properties. Its structure contains a secondary amine, a secondary amide (lactam), and a stereocenter, all of which influence its reactivity, solubility, and handling requirements.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 323592-68-3 | [6][7][8] |

| Molecular Formula | C₅H₁₀N₂O | [6][9][10] |

| Molecular Weight | 114.15 g/mol | [7][10] |

| Appearance | Off-white solid | [10] |

| Typical Purity | ≥97% | [7][10] |

| Predicted Boiling Point | 289.6 ± 33.0 °C | [6] |

| Predicted Density | 0.992 ± 0.06 g/cm³ | [6] |

| SMILES | C[C@H]1CNCC(=O)N1 | [10] |

| Recommended Storage | 2-8 °C, under inert atmosphere | [10][11] |